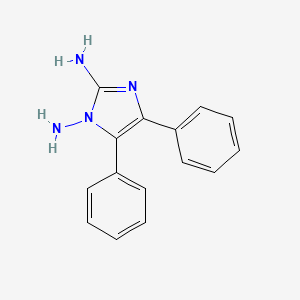

4,5-diphenyl-1H-imidazole-1,2-diamine

Vue d'ensemble

Description

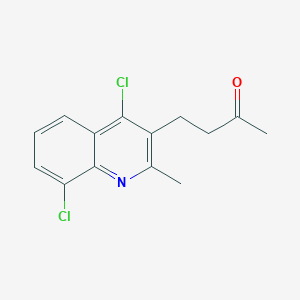

4,5-Diphenyl-1H-imidazole-1,2-diamine is a chemical compound with the CAS Number: 19933-51-8 . It has a molecular weight of 250.3 and its IUPAC name is 4,5-diphenyl-1H-imidazole-1,2-diamine . It is stored at a temperature of 28°C .

Synthesis Analysis

A new imidazole core unsymmetrical diamine monomer (4, 4′ (4, 5-diphenyl-1H-imidazol-1, 2-diyl) dianiline) was successfully synthesized and used as a precursor to develop polyimide (PI) . The synthesis of imidazoles has seen recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

The molecular structure of 4,5-diphenyl-1H-imidazole-1,2-diamine can be found in the NIST Chemistry WebBook .Chemical Reactions Analysis

The formation of polyimides and composites was confirmed by various spectral analyses . The reaction conditions were mild enough for the inclusion of a variety of functional groups .Physical And Chemical Properties Analysis

The product was characterized using FTIR, 1H and 13C NMR . The FTIR (KBr, cm −1) showed: 3390 (N–H stretch), 3097 (C–H stretch), 1658 (C=O stretch), 1542, 1344 (–NO 2 stretch). The 1H NMR (DMSO-d 6, ppm) showed: δ: 11.02 (s, 1H, N–H), 9.21–7.13 (m, 20H, Ar–H) .Applications De Recherche Scientifique

- Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

- In this research, PIs were used as a novel and efficient adsorbent for removal of malachite green dye from aqueous solution .

- The results showed that prepared PIs are an effective adsorbent for the removal of Cu ions from aqueous solutions .

- This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Pharmaceuticals

Dye Removal

Solar Cells and Other Optical Applications

Corrosion Inhibitor

- Appropriately substituted imidazoles are extensively used as glucagon receptors .

- They also act as CB1 cannabinoid receptor antagonists .

- Imidazole derivatives are used as modulators of P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) .

- The biological importance of the imidazole ring system has made it a common structure in numerous synthetic compounds, such as fungicides , herbicides , and plant growth regulators .

Glucagon Receptors and CB1 Cannabinoid Receptor Antagonists

Modulators of P-glycoprotein (P-gp)-mediated Multidrug Resistance (MDR)

Antibacterial and Antitumor Agents

Pesticides

Fungicides, Herbicides, and Plant Growth Regulators

Therapeutic Agents

- Appropriately substituted imidazoles are extensively used as glucagon receptors .

- They also act as CB1 cannabinoid receptor antagonists .

- Imidazole derivatives are used as modulators of P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) .

- The biological importance of the imidazole ring system has made it a common structure in numerous synthetic compounds, such as fungicides , herbicides , and plant growth regulators .

Glucagon Receptors and CB1 Cannabinoid Receptor Antagonists

Modulators of P-glycoprotein (P-gp)-mediated Multidrug Resistance (MDR)

Antibacterial and Antitumor Agents

Pesticides

Fungicides, Herbicides, and Plant Growth Regulators

Therapeutic Agents

Orientations Futures

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . This suggests that 4,5-diphenyl-1H-imidazole-1,2-diamine and its derivatives could have potential applications in the development of new drugs.

Propriétés

IUPAC Name |

4,5-diphenylimidazole-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4/c16-15-18-13(11-7-3-1-4-8-11)14(19(15)17)12-9-5-2-6-10-12/h1-10H,17H2,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQOHYIZALVTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C(=N2)N)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358700 | |

| Record name | 4,5-diphenylimidazole-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646754 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4,5-diphenyl-1H-imidazole-1,2-diamine | |

CAS RN |

19933-51-8 | |

| Record name | 4,5-diphenylimidazole-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B1362094.png)

![2-[(methoxyimino)methyl]-N~1~,N~3~-bis[3-(trifluoromethyl)phenyl]malonamide](/img/structure/B1362095.png)

![1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B1362096.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1362110.png)

![[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1362111.png)

![1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone](/img/structure/B1362114.png)

![Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-](/img/structure/B1362116.png)

![Methyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1362130.png)